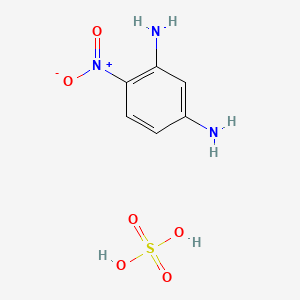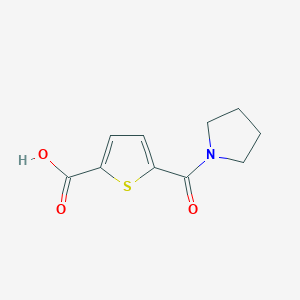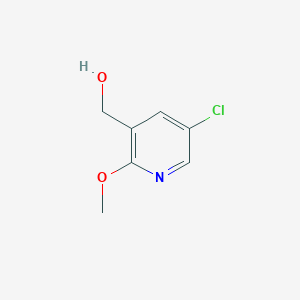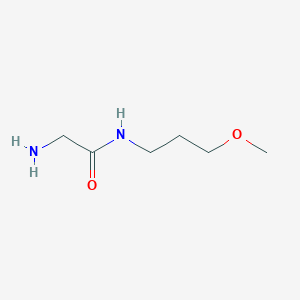![molecular formula C7H13NO B1370401 Octahydrocyclopenta[c]pyrrol-4-ol CAS No. 1212822-72-4](/img/structure/B1370401.png)
Octahydrocyclopenta[c]pyrrol-4-ol
Übersicht
Beschreibung
Octahydrocyclopenta[c]pyrrol-4-ol is a chemical compound with the molecular formula C7H13NO . It has a molecular weight of 127.19 . The compound is available in the form of an off-white solid .
Molecular Structure Analysis
Octahydrocyclopenta[c]pyrrol-4-ol contains a total of 23 bonds, including 10 non-H bonds, 2 five-membered rings, 1 eight-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrrolidine .Physical And Chemical Properties Analysis
Octahydrocyclopenta[c]pyrrol-4-ol is an off-white solid . Its InChI code is 1S/C7H13NO/c9-7-2-1-5-3-8-4-6(5)7/h5-9H,1-4H2 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
Octahydrocyclopenta[c]pyrrol-4-ol: is utilized in pharmaceutical research due to its unique chemical structure, which can be a valuable scaffold in drug design . Its cyclic and polycyclic frameworks are often explored for their potential interactions with biological targets. The compound’s stereochemistry can be leveraged to study enantioselective synthesis, which is crucial for developing drugs with specific chiral centers.
Material Science
In material science, this compound’s robustness under thermal conditions makes it a candidate for studying the stability of organic materials . Researchers can investigate its incorporation into polymers or small molecule networks to enhance material properties such as resilience and heat resistance.
Chemical Synthesis
Octahydrocyclopenta[c]pyrrol-4-ol: serves as a building block in synthetic organic chemistry . Its reactivity with various reagents can lead to the synthesis of complex molecules. It can also be used to study cyclization reactions and the synthesis of heterocyclic compounds.
Chromatography
This compound can be used as a standard or reference material in chromatographic analysis due to its well-defined structure and properties . It helps in method development for separating complex mixtures and can be used to calibrate instruments for accurate detection and quantification.
Analytical Chemistry
In analytical chemistry, Octahydrocyclopenta[c]pyrrol-4-ol can be employed in spectroscopic studies to understand molecular vibrations and rotations . Its characteristic absorption and emission spectra can be used to develop new analytical techniques for detecting similar compounds.
Biochemistry
The compound’s interaction with enzymes and receptors can be studied to understand ligand binding and molecular recognition processes . It can be a model compound to explore the biochemical pathways and the mechanism of action of biologically active molecules.
Eigenschaften
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-2-1-5-3-8-4-6(5)7/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBDURRZNGBULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydrocyclopenta[c]pyrrol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[4-(2-Fluorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1370338.png)

![2-Amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1370344.png)
![2-[(4-Methylpiperazin-1-YL)sulfonyl]ethanamine](/img/structure/B1370345.png)

